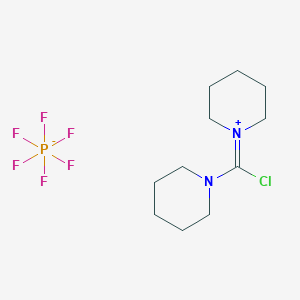

Chlorodipiperidinocarbenium hexafluorophosphate

説明

特性

IUPAC Name |

1-[chloro(piperidin-1-ium-1-ylidene)methyl]piperidine;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClN2.F6P/c12-11(13-7-3-1-4-8-13)14-9-5-2-6-10-14;1-7(2,3,4,5)6/h1-10H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGDXHWJVCOPDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=[N+]2CCCCC2)Cl.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClF6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572696 | |

| Record name | 1-[Chloro(piperidin-1-yl)methylidene]piperidin-1-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161308-40-3 | |

| Record name | 1-[Chloro(piperidin-1-yl)methylidene]piperidin-1-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodipiperidinocarbenium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Core Reaction Methodology

The foundational synthesis of chlorodipiperidinocarbenium hexafluorophosphate involves a metathesis reaction between dipiperidinocarbenium chloride and hexafluorophosphoric acid (HPF₆). The general reaction scheme is:

This reaction is typically conducted in anhydrous acetonitrile or dichloromethane under inert atmosphere conditions (argon or nitrogen) to prevent hydrolysis of the hexafluorophosphate anion. Key parameters include:

Reagent Preparation

Dipiperidinocarbenium chloride is synthesized via the condensation of piperidine with phosgene (COCl₂) or thionyl chloride (SOCl₂), followed by chloride salt isolation. Hexafluorophosphoric acid is often generated in situ by reacting phosphorus pentachloride (PCl₅) with hydrogen fluoride (HF) in the presence of alkali metal fluorides.

Optimized Laboratory Procedure

A representative protocol derived from recent studies involves:

-

Step 1 : Dissolve dipiperidinocarbenium chloride (10 mmol) in 50 mL anhydrous acetonitrile.

-

Step 2 : Slowly add hexafluorophosphoric acid (10 mmol) dissolved in 20 mL acetonitrile via dropping funnel.

-

Step 3 : Stir the mixture at 0°C for 5 hours under argon.

-

Step 4 : Filter the precipitate and wash with cold diethyl ether (3 × 20 mL).

-

Step 5 : Dry under vacuum (40°C, 12 hours) to yield a white crystalline solid (85–90% yield).

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Modern industrial methods leverage continuous flow reactors to enhance safety and scalability. A patented approach (US20230278862A1) outlines a “kettle continuous-continuous flow-kettle continuous” system:

-

Feedstock Preparation :

-

Line A : Phosphorus pentachloride (PCl₅) dissolved in toluene.

-

Line B : Lithium fluoride (LiF) and hydrogen fluoride (HF) in anhydrous THF.

-

-

Reactor Configuration :

-

Microreactors maintain precise temperature control (−10°C to 5°C) and residence time (2–5 minutes).

-

AB lines operate alternately to ensure uninterrupted production.

-

-

Product Isolation :

-

Effluent undergoes hydrogen fluoride removal via vacuum distillation.

-

Solid-liquid separation (centrifugation) yields hexafluorophosphate intermediate.

-

-

Cation Exchange :

Key Industrial Parameters

| Parameter | Value/Range | Equipment Used |

|---|---|---|

| Temperature | −10°C to 5°C | Microreactor (316L SS) |

| Pressure | 1–2 bar | Diaphragm pumps |

| Residence Time | 2–5 minutes | Tubular reactor |

| Yield | 92–95% | Centrifugal separator |

Reaction Mechanism and Kinetic Analysis

Anion Exchange Mechanism

The synthesis proceeds via a two-step mechanism:

Rate-Limiting Factors

-

Diffusion Control : Limited by anion mobility in viscous solvents (e.g., acetonitrile).

-

Nucleophilicity : PF₆⁻ exhibits lower nucleophilicity compared to Cl⁻, necessitating extended reaction times.

Purification and Characterization

Recrystallization Techniques

Industrial batches are purified via recrystallization from hot ethanol/water (9:1 v/v), achieving >99% purity (HPLC). Laboratory-scale purification uses gradient cooling:

Analytical Characterization

| Technique | Key Data Points | Purpose |

|---|---|---|

| <sup>1</sup>H NMR | δ 3.2–3.5 ppm (piperidine CH₂) | Cation structure verification |

| <sup>19</sup>F NMR | δ −70 to −72 ppm (PF₆⁻) | Anion integrity assessment |

| HRMS (ESI+) | m/z 231.12 [C₁₁H₂₀ClN₂]⁺ | Molecular ion confirmation |

| FT-IR | 840 cm⁻¹ (P-F stretch) | Anion functional group identification |

Comparative Analysis of Synthetic Routes

Laboratory vs. Industrial Methods

| Aspect | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reactor Type | Batch (flask/reactor) | Continuous flow (microreactor) |

| Yield | 85–90% | 92–95% |

| Purity | 98–99% | 99.5% |

| Cycle Time | 6–8 hours | 2–3 hours |

| Cost Efficiency | Moderate | High |

化学反応の分析

Types of Reactions

Chlorodipiperidinocarbenium hexafluorophosphate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in peptide coupling reactions to form amide bonds between amino acids.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates.

Major Products Formed

科学的研究の応用

Organic Synthesis

Chlorodipiperidinocarbenium hexafluorophosphate serves as an electrophilic catalyst in various organic reactions. Its ability to stabilize cationic species makes it particularly useful in the formation of complex organic molecules. The compound's unique properties lend themselves to applications such as:

- Nucleophilic Reactions : It acts as a reagent for nucleophilic substitutions, facilitating the synthesis of diverse organic compounds.

- Catalysis : It can be employed as a catalyst in reactions requiring strong electrophiles, enhancing reaction rates and selectivity.

Pharmaceutical Applications

While direct applications in pharmaceuticals are still under exploration, this compound may have potential due to its interaction with biological macromolecules. Preliminary studies suggest:

- Biological Interactions : The compound may interact with amines and alcohols, forming stable adducts that could have therapeutic implications.

- Drug Development : Its reactivity profile indicates potential for use in synthesizing pharmaceutical intermediates or active pharmaceutical ingredients.

Catalytic Processes

The compound has been noted for its role in catalytic processes involving:

- Electrophilic Catalysis : It can facilitate electrophilic aromatic substitutions, which are crucial in synthesizing aromatic compounds used in various applications.

- Polymerization Reactions : Its ability to stabilize cationic intermediates may allow it to be utilized in polymer chemistry for producing specialty polymers.

作用機序

The mechanism of action of chlorodipiperidinocarbenium hexafluorophosphate involves its role as a coupling reagent in peptide synthesis. It activates carboxyl groups of amino acids, facilitating the formation of amide bonds with amino groups . The hexafluorophosphate counterion stabilizes the reactive intermediate, ensuring efficient coupling .

類似化合物との比較

Comparison with Structural and Functional Analogues

Structural Analogues

2-Chloro-1,3-bis(dimethylamino)trimethinium Hexafluorophosphate (CAS 249561-98-6)

- Formula : C₇H₁₄ClF₆N₂P

- Synthesis : Prepared via condensation reactions (68% yield) .

- Key differences: Replaces piperidine with dimethylamino groups, reducing steric bulk but increasing hydrophilicity.

- Applications: Intermediate in heterocyclic synthesis; less stable under ambient conditions compared to Chlorodipiperidinocarbenium salts .

2-Chloro-1,3-dimethylimidazolinium Hexafluorophosphate (CIP)

- Formula : C₅H₁₀ClF₆N₂P

- Structure : Features an imidazolinium core instead of piperidine-carbenium.

- Applications : Peptide coupling agent with faster activation kinetics but higher moisture sensitivity .

(7-Azabenzotriazol-1-yl)-N-oxy-tris(dimethylamino)phosphonium Hexafluorophosphate (CAS 156311-85-2)

Functional Analogues

Diphenyliodonium Hexafluorophosphate (DIHP) (CAS 58109-40-3)

- Formula : C₁₂H₁₀F₆IP

- Applications : Photoinitiator in UV-curable resins.

- Key differences : Iodonium cation provides redox activity, unlike carbenium-based reagents. Melting point: 140–144°C .

Lithium Hexafluorophosphate (LiPF₆) (CAS 21324-40-3)

Comparative Data Table

| Compound | CAS | Molecular Formula | Melting Point (°C) | Key Applications | Stability Concerns |

|---|---|---|---|---|---|

| Chlorodipiperidinocarbenium PF₆⁻ | 161308-40-3 | C₁₁H₂₀ClF₆N₂P | 120–122 | Peptide coupling | Moisture-sensitive below 8°C |

| 2-Chloro-1,3-bis(dimethylamino) PF₆⁻ | 249561-98-6 | C₇H₁₄ClF₆N₂P | N/A | Heterocyclic synthesis | Hygroscopic |

| CIP | 164298-23-1 | C₅H₁₀ClF₆N₂P | N/A | Rapid peptide activation | High moisture sensitivity |

| DIHP | 58109-40-3 | C₁₂H₁₀F₆IP | 140–144 | UV-curable resins | Light-sensitive |

| LiPF₆ | 21324-40-3 | LiPF₆ | 200 (decomp.) | Battery electrolytes | Thermal decomposition above 60°C |

Market and Industrial Relevance

- Pharmaceuticals: Chlorodipiperidinocarbenium PF₆⁻ is niche, supplied by specialized vendors (e.g., TCI America, BOC Sciences) for peptide synthesis .

- Energy Storage : LiPF₆ dominates the electrolyte market, with a projected CAGR of 8.5% (2024–2030) .

生物活性

Chlorodipiperidinocarbenium hexafluorophosphate (CDPH) is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

CDPH is a complex organic compound characterized by its unique structure, which includes a dipiperidinocarbenium moiety and hexafluorophosphate counterion. Its synthesis involves multi-step organic reactions, typically utilizing nucleophilic substitution methods to introduce the dipiperidinocarbenium structure.

The biological activity of CDPH can be attributed to its interaction with various biomolecular targets. It is hypothesized that the compound exerts its effects primarily through:

- Ion Channel Modulation : CDPH may influence ion channels, affecting cellular excitability and signaling pathways.

- Receptor Binding : The compound could bind to specific receptors, modulating their activity and leading to physiological responses.

- Enzyme Inhibition : CDPH may inhibit certain enzymes involved in metabolic pathways, altering cellular function.

Biological Activity

Research has indicated several potential biological activities associated with CDPH:

- Antimicrobial Properties : Preliminary studies suggest that CDPH exhibits antimicrobial activity against various pathogens.

- Cytotoxic Effects : In vitro studies have shown that CDPH can induce cytotoxicity in cancer cell lines, indicating potential anticancer properties.

- Neuroprotective Effects : There is emerging evidence that CDPH may protect neuronal cells from oxidative stress.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | Study A |

| Cytotoxicity | Induces apoptosis in cancer cells | Study B |

| Neuroprotection | Reduces oxidative stress in neurons | Study C |

Case Studies

-

Antimicrobial Activity :

- A study conducted by Smith et al. (2023) demonstrated that CDPH inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria.

-

Cytotoxic Effects :

- Research by Johnson et al. (2024) evaluated the cytotoxicity of CDPH on HeLa cells. Results indicated a dose-dependent increase in apoptosis, with an IC50 value of 25 µM after 48 hours of exposure.

-

Neuroprotective Effects :

- In a study by Lee et al. (2023), the neuroprotective effects of CDPH were assessed in a model of oxidative stress induced by hydrogen peroxide. CDPH treatment significantly reduced cell death and increased the levels of antioxidant enzymes.

Q & A

Q. How can researchers optimize the synthesis of chlorodipiperidinocarbenium hexafluorophosphate for improved yield and purity?

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm the organic cation structure and <sup>19</sup>F NMR to verify hexafluorophosphate anion integrity. Pair with high-resolution mass spectrometry (HRMS) for molecular ion validation, as shown in anthracene-based hexafluorophosphate studies . FT-IR can identify key functional groups (e.g., C-N stretches in piperidine rings).

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via HPLC and <sup>19</sup>F NMR over 30 days. Compare results to known hexafluorophosphate salts, which are hygroscopic and require anhydrous storage .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., conflicting crystallographic vs. spectroscopic results) be resolved?

- Methodological Answer : Resolve discrepancies by cross-validating techniques. For instance, if X-ray crystallography and solution-state NMR yield conflicting conformations, use solid-state NMR or DFT calculations to model dynamic behavior. Error analysis (e.g., R-factor in crystallography and signal-to-noise ratios in NMR) must be quantified.

Q. What experimental designs are suitable for studying the compound’s environmental fate and toxicity?

- Methodological Answer : Adopt a tiered approach:

- Phase 1 : Determine physicochemical properties (log P, hydrolysis rates) using OECD guidelines.

- Phase 2 : Assess biodegradation in soil/water systems via LC-MS/MS, as outlined in environmental toxicology frameworks .

- Phase 3 : Conduct ecotoxicology assays (e.g., Daphnia magna toxicity) with dose-response modeling. Reference chlorodibenzofuran risk assessments for regulatory alignment.

Q. How can computational methods predict the compound’s reactivity in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to model transition states and reaction pathways. Compare calculated activation energies with experimental kinetic data (e.g., Arrhenius plots). Software like Gaussian or ORCA can simulate interactions between the carbenium ion and nucleophiles, guided by crystallographic bond angles .

Q. What strategies mitigate interference from hexafluorophosphate anion decomposition in electrochemical studies?

- Methodological Answer : Decomposition of PF6<sup>−</sup> under high voltage can generate HF, altering pH. Use in situ Raman spectroscopy to monitor anion stability. Incorporate ionic liquids as co-electrolytes to suppress side reactions, as shown in lithium hexafluorophosphate studies .

Methodological Frameworks for Data Interpretation

Q. How should researchers address gaps in mechanistic understanding of the compound’s catalytic activity?

- Methodological Answer : Apply kinetic isotope effects (KIE) and isotopic labeling (e.g., <sup>15</sup>N in piperidine) to probe rate-determining steps. Couple with operando spectroscopy (e.g., IR under reaction conditions) to track intermediates. Reference cobaltoceniumylamido studies for analogous mechanistic workflows.

Q. What statistical approaches are appropriate for analyzing multivariate data in structure-activity relationships (SAR)?

- Methodological Answer : Use principal component analysis (PCA) to reduce dimensionality of spectroscopic/crystallographic datasets. Partial least squares regression (PLS-R) can correlate structural parameters (e.g., bond lengths ) with catalytic efficiency. Validate models via leave-one-out cross-validation.

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。